1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a cyclohexene-substituted ethyl chain and a pyrrolidinone ring linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The urea group serves as a central linker, connecting two distinct structural domains:
- Cyclohexene-ethyl group: A lipophilic, unsaturated aliphatic chain that may enhance membrane permeability.
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-20-12-16(23-21(26)22-9-8-15-4-2-1-3-5-15)14-24(20)17-6-7-18-19(13-17)28-11-10-27-18/h4,6-7,13,16H,1-3,5,8-12,14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXEOAHQQDHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.
Synthesis of the Dihydrobenzo[dioxin] Moiety: This step involves the formation of the dihydrobenzo[dioxin] ring system, which can be achieved through a series of condensation and cyclization reactions.
Coupling with Pyrrolidinone: The pyrrolidinone ring is synthesized separately and then coupled with the dihydrobenzo[dioxin] moiety using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexene ring or the dihydrobenzo[dioxin] moiety using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the aromatic ring of the dihydrobenzo[dioxin] moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ureas or aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of new materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used to study the interaction of complex organic molecules with biological systems, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives with Modified Substituents
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea
- Structural Differences : Replaces the cyclohexene-ethyl group with bis(2-methoxyethyl) substituents on the urea nitrogen.
- Reduced Lipophilicity: LogP values are likely lower, which could affect blood-brain barrier penetration .
1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea
- Structural Differences: Features a saturated cyclohexyl group and a tetrahydropyrimidinedione ring instead of the pyrrolidinone-dihydrobenzodioxin system.
- Implications :
Table 1: Substituent Comparison of Urea Derivatives
Compounds Sharing the Dihydrobenzodioxin Moiety
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29)
- Structural Differences: Lacks the urea linker and pyrrolidinone ring but retains the dihydrobenzodioxin group.
- Implications :
Electroluminescent Materials (e.g., CDDPI, DBDPA)
Urea Derivatives with Heteroaryl Substituents
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
- Structural Differences : Incorporates a triazole-pyridine system and methoxyphenyl group instead of aliphatic/heterocyclic substituents.
- Implications :
Table 2: Key Functional Group Contributions
Biological Activity
The compound 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound consists of several functional groups that contribute to its biological activity. It features a urea moiety, which is known for its role in various biological processes, and a cyclohexene ring that may influence its interaction with biological targets.
Research indicates that this compound may interact with various biological pathways. Its structural components suggest potential activity in:
- Anti-inflammatory responses : The presence of the benzo[dioxin] moiety may contribute to modulation of inflammatory pathways.
- Antioxidant effects : Compounds with similar structures have shown the ability to scavenge free radicals, potentially reducing oxidative stress.
In Vitro Studies
In vitro studies on related compounds have demonstrated significant effects on cell viability and proliferation. For instance:
- Cell Proliferation Inhibition : Compounds structurally similar to the target molecule have been shown to inhibit fibroblast proliferation in response to pro-inflammatory stimuli.
- Cytokine Modulation : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures.
Study 1: Anti-Fibrotic Activity
A study published in MDPI examined the effects of structurally analogous compounds on pulmonary fibrosis models. The results indicated that these compounds could significantly reduce collagen deposition and inflammatory cell infiltration in lung tissues. The mechanism involved inhibition of TGF-β signaling pathways, which are crucial in fibrotic processes .
Study 2: Antioxidant Properties
Research highlighted in ACS Omega explored the antioxidant capabilities of compounds similar to our target molecule. These studies revealed that such compounds could enhance the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH), offering protective effects against oxidative damage .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anti-inflammatory | Inhibition of cytokine production |
| Compound B | Antioxidant | Scavenging free radicals |
| Compound C | Anti-fibrotic | Modulation of TGF-β signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
